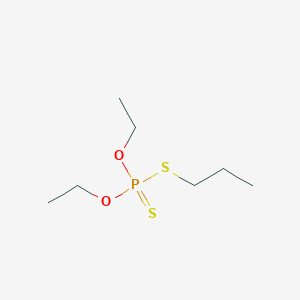
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane, also known as DPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPS belongs to the family of organophosphorus compounds, which are widely used in the production of pesticides, herbicides, and other agricultural chemicals. The unique chemical properties of DPS make it a promising candidate for a range of applications, including as a catalyst in chemical reactions and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is not well understood, but it is thought to involve the formation of a reactive intermediate that can interact with other molecules in a variety of ways. This reactivity makes Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane a potentially useful compound in a range of applications, including as a catalyst and as a therapeutic agent.
Biochemische Und Physiologische Effekte
Studies have shown that Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane can interact with a range of biological molecules, including enzymes and proteins. This interaction can lead to changes in biochemical and physiological processes, which may have potential therapeutic applications. However, the exact effects of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane on these processes are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is its relatively simple synthesis process, which makes it easy to produce on a large scale. Additionally, Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has a high degree of reactivity, which makes it a potentially useful compound in a range of applications. However, one limitation of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. One area of interest is in the development of new catalysts for chemical reactions. Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has shown promise as a catalyst, and further research in this area could lead to the development of more efficient and effective catalysts. Another area of interest is in the potential therapeutic applications of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. Studies have shown that Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane can interact with biological molecules, and further research in this area could lead to the development of new therapeutic agents. Finally, there is potential for Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane to be used in the production of new materials, such as polymers and plastics. Further research in this area could lead to the development of new materials with unique properties and applications.
Synthesemethoden
The synthesis of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane involves the reaction of diethyl sulfide with phosphorus pentasulfide in the presence of a catalyst. The resulting compound is then treated with propylene oxide to produce Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. The synthesis process is relatively straightforward and can be carried out on a large scale, making Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane a commercially viable compound.
Wissenschaftliche Forschungsanwendungen
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new catalysts for chemical reactions. Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has been shown to be an effective catalyst in a range of reactions, including the synthesis of esters and the conversion of alcohols to aldehydes.
Eigenschaften
CAS-Nummer |
18882-44-5 |
|---|---|
Produktname |
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane |
Molekularformel |
C7H17O2PS2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
diethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-4-7-12-10(11,8-5-2)9-6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
DQJJCSVNNBGCJC-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(OCC)OCC |
Kanonische SMILES |
CCCSP(=S)(OCC)OCC |
Synonyme |
O,O-diethyl-S-propyl dithiophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



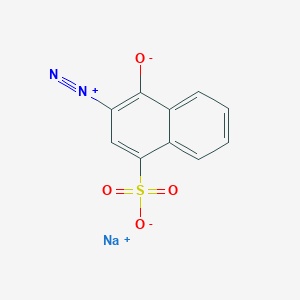
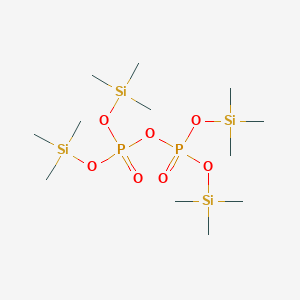
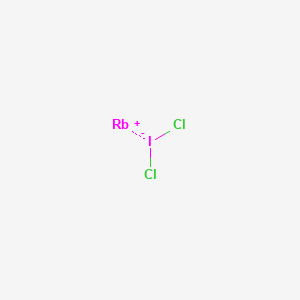
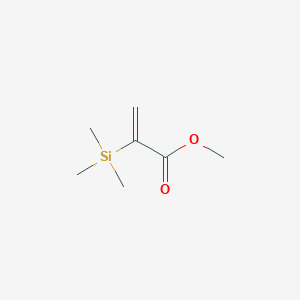
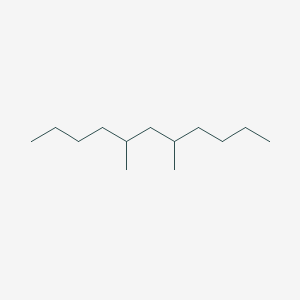
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
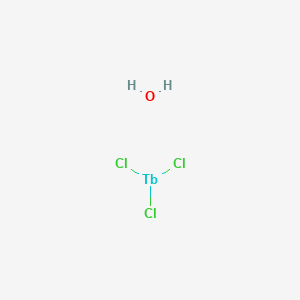
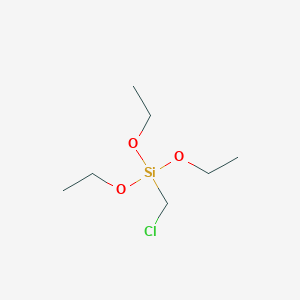
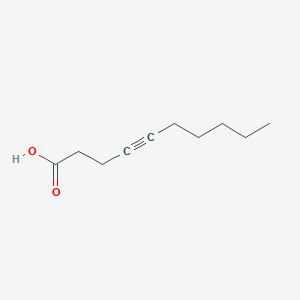
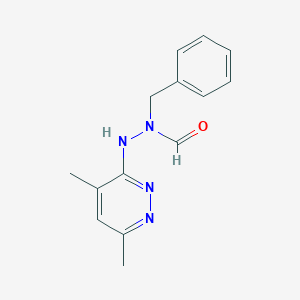
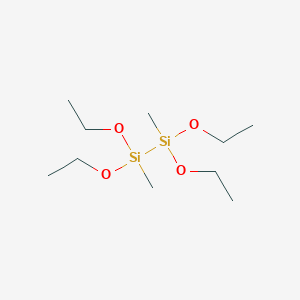
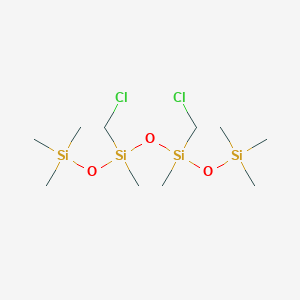
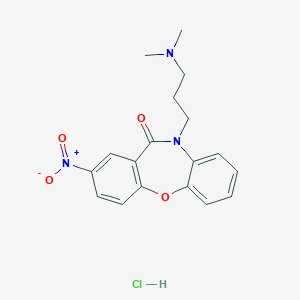
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)